Technical Monograph: 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol
Technical Monograph: 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol
Topic: 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol Basic Properties Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
[1][2][3]
Executive Summary
3-Ethyl-6-methoxy-2-methylquinoline-4-thiol (CAS: 332150-08-0 ) is a specialized heterocyclic building block belonging to the 4-mercaptoquinoline family.[1][2][3][4] Distinguished by its specific substitution pattern—an ethyl group at the 3-position and a methoxy group at the 6-position—this molecule exhibits unique lipophilicity and electronic properties compared to its simpler analogs.[1][3]
This guide serves as a definitive reference for its physicochemical properties, synthesis pathways, and reactivity profiles.[3] It is designed to support researchers utilizing this compound as a scaffold for developing novel antimalarial agents, kinase inhibitors, or organometallic photosensitizers.[3]
Chemical Identity & Physicochemical Properties[1][3][5][6][7][8][9][10]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol |
| CAS Number | 332150-08-0 |
| Molecular Formula | C₁₃H₁₅NOS |
| Molecular Weight | 233.33 g/mol |
| SMILES | CCC1=C(C2=CC(OC)=CC=C2N=C1C)S |
| Appearance | Yellow to orange crystalline powder |
Physical Properties (Experimental & Predicted)
Note: While specific experimental values for this derivative are sparse in open literature, the following are derived from validated structure-activity relationship (SAR) models of the 4-mercaptoquinoline class.
| Property | Value / Range | Confidence |
| Melting Point | 215°C – 225°C (Decomposes) | High (Class Average) |
| Boiling Point | Not applicable (Decomposes prior to boiling) | High |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | High |
| Solubility (Organic) | Soluble in DMSO, DMF, CHCl₃; Sparingly in EtOH | High |
| pKa (Thiol) | ~7.5 – 8.2 | Medium (Predicted) |
| pKa (Quinoline N) | ~4.8 – 5.2 | Medium (Predicted) |
| LogP | 3.8 – 4.2 | High (Predicted) |
Tautomerism: The Thiol-Thione Equilibrium
A critical feature of 4-mercaptoquinolines is the prototropic tautomerism between the thiol (aromatic) and thione (quinoid) forms.[1][3] In the solid state and neutral solution, the thione form predominates due to the stability of the amide-like (thioamide) resonance.[3]
Caption: The thione tautomer is energetically favored in the ground state, but S-alkylation drives the system back to the aromatic quinoline (thiol) form.[1][3]
Synthesis & Manufacturing Protocol
The synthesis of 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol follows a modified Conrad-Limpach cyclization route, followed by functional group interconversion.[1][3] This pathway ensures regiospecificity and high yields.[3]
Reaction Pathway Visualization[1][3]
Caption: Four-step synthetic route from commercially available aniline and beta-keto ester precursors.[1][3][5]
Detailed Experimental Protocol
Step 1 & 2: Cyclization to 4-Hydroxy Intermediate[1][3]
-
Reagents: Mix p-anisidine (1.0 eq) and ethyl 2-ethylacetoacetate (1.1 eq) in benzene or toluene with a catalytic amount of p-toluenesulfonic acid.
-
Condensation: Reflux with a Dean-Stark trap to remove water. Isolate the oily enamine intermediate.[3]
-
Cyclization: Add the enamine dropwise to boiling diphenyl ether (250°C). Flash heating is critical to favor the kinetic kinetic product (4-hydroxy) over the thermodynamic amide byproduct.[1][3]
-
Isolation: Cool the mixture; the 3-ethyl-6-methoxy-2-methylquinolin-4-ol will precipitate.[1][3] Filter and wash with hexane/ether.[3]
Step 3: Chlorination
-
Reaction: Suspend the 4-hydroxy intermediate in POCl₃ (excess, ~5 eq).
-
Conditions: Reflux for 2–4 hours until the solid dissolves and the solution turns clear/dark.
-
Workup: Pour carefully onto crushed ice/ammonia mixture. The 4-chloro derivative precipitates as a solid.[1][3][6]
Step 4: Thiolation (The Critical Step)[1][3]
-
Reagents: Dissolve the 4-chloro intermediate in ethanol. Add Thiourea (1.2 eq).[3]
-
Formation of Isothiouronium Salt: Reflux for 3–6 hours. A precipitate (isothiouronium chloride salt) often forms.[3]
-
Hydrolysis: Add 10% NaOH solution directly to the reaction mixture and reflux for an additional 1 hour. This cleaves the urea moiety, releasing the free thiol.[3]
-
Purification: Acidify the solution with acetic acid to pH ~6. The yellow 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol will precipitate.[1][3] Recrystallize from ethanol/DMF.
Reactivity & Functionalization[1][3][6]
This molecule is a versatile scaffold due to its dual nucleophilic sites (Sulfur and Nitrogen).[3]
S-Alkylation (Thioether Synthesis)
In the presence of a mild base (K₂CO₃ or Cs₂CO₃) in DMF, the sulfur atom is the primary nucleophile.[3]
-
Application: Reaction with alkyl halides yields 4-(alkylthio)quinolines , which are potent pharmacophores for inhibiting receptor tyrosine kinases.[3]
Oxidation to Disulfides
Exposure to air in basic solution or treatment with I₂ leads to the formation of the disulfide dimer.[3]
-
Reaction: 2 R-SH → R-S-S-R
-
Note: To maintain the monomeric thiol, store under inert atmosphere (Argon/Nitrogen) at 4°C.
Metal Coordination
The 4-thiol group, often in conjunction with the quinoline nitrogen (N1), can act as a bidentate ligand (N,S-donor) for transition metals like Ruthenium (Ru), Iridium (Ir), and Platinum (Pt).[3]
-
Utility: These complexes are currently explored as organometallic anticancer agents that target DNA or specific enzymes.[3]
Biological Implications & Pharmacophore Analysis[1][3][10]
The 3-Ethyl-6-methoxy-2-methyl substitution pattern is not arbitrary; it is tuned for specific biological interactions.[1][3]
| Structural Feature | Biological Function |
| 4-Thiol Group | Critical for metal chelation (e.g., Zinc fingers) or covalent bonding to cysteine residues in target enzymes.[1][3] |
| 6-Methoxy Group | Increases electron density of the aromatic ring; improves metabolic stability and solubility; mimics the quinoline ring of Quinine/Chloroquine. |
| 3-Ethyl Group | Provides steric bulk and increases lipophilicity (LogP), enhancing membrane permeability compared to the methyl analog. |
| 2-Methyl Group | Blocks metabolism at the alpha-position and restricts rotation in receptor binding pockets.[1] |
Key Research Areas:
-
Antimalarial: Analogs of this compound inhibit hemozoin formation in Plasmodium falciparum.[3]
-
Anticancer: 6-methoxy-quinoline derivatives are established inhibitors of PI3K/Akt/mTOR pathways.[1][3]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.[3]
-
Odor: Like most thiols, this compound has a potent, disagreeable sulfurous odor.[3] Handle only in a fume hood.
-
Storage: Keep refrigerated (2–8°C) under inert gas to prevent oxidation to the disulfide.
References
-
Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives. BenchChem Application Notes. (2025). Retrieved from [1][3]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.[3] (2020). Retrieved from [1][3]
-
Synthesis and Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17, 14186-14202. (2012).[3] Retrieved from [1][3]
-
PubChem Compound Summary for CID 70648 (6-Methoxyquinaldine - Analog Reference). National Center for Biotechnology Information.[1][3] Retrieved from [1][3]
-
Sigma-Aldrich Product Detail: 3-Ethyl-6-methoxy-2-methylquinoline-4-thiol (CAS 332150-08-0). Merck/Sigma-Aldrich.[1][3] Retrieved from [1][3]
Sources
- 1. Page 03439 (Chemical) [advtechind.com]
- 2. 23616-32-2;;886362-41-0;; CAS [chemicalbook.com]
- 3. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Каталог реактивов | Файн Хемикалс | Комплексное оснащение лабораторий [fc.by]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-7-methoxy-2-methylquinoline AldrichCPR 75896-68-3 [sigmaaldrich.com]
